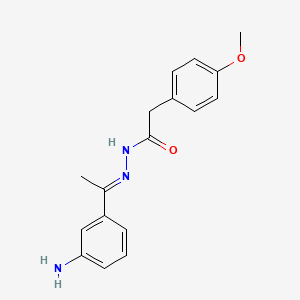

N'-(1-(3-Aminophenyl)ethylidene)-2-(4-methoxyphenyl)acetohydrazide

Description

Role of Hydrazone Derivatives in Targeted Drug Design

Hydrazones occupy a pivotal niche in rational drug design due to their capacity for molecular hybridization and targeted delivery . By integrating pharmacophoric motifs from established drugs, hydrazone derivatives achieve enhanced selectivity and reduced off-target effects. For instance, hydrazones derived from isonicotinoylhydrazide (isoniazid) exhibit potent antitubercular activity by inhibiting mycolic acid biosynthesis in Mycobacterium tuberculosis. Similarly, hydrazones conjugated with ferrocene or quinolone moieties demonstrate antiproliferative effects against lung and colon cancer cell lines.

A critical advancement in hydrazone-based drug design involves prodrug strategies . The pH-sensitive hydrazone linkage enables controlled release of active agents in acidic tumor microenvironments or lysosomal compartments. For example, hydrazone-linked doxorubicin prodrugs exhibit reduced cardiotoxicity while maintaining cytotoxic efficacy.

Table 1: Representative Hydrazone Derivatives and Their Biological Targets

Properties

Molecular Formula |

C17H19N3O2 |

|---|---|

Molecular Weight |

297.35 g/mol |

IUPAC Name |

N-[(E)-1-(3-aminophenyl)ethylideneamino]-2-(4-methoxyphenyl)acetamide |

InChI |

InChI=1S/C17H19N3O2/c1-12(14-4-3-5-15(18)11-14)19-20-17(21)10-13-6-8-16(22-2)9-7-13/h3-9,11H,10,18H2,1-2H3,(H,20,21)/b19-12+ |

InChI Key |

SNRFKHJHQATIFQ-XDHOZWIPSA-N |

Isomeric SMILES |

C/C(=N\NC(=O)CC1=CC=C(C=C1)OC)/C2=CC(=CC=C2)N |

Canonical SMILES |

CC(=NNC(=O)CC1=CC=C(C=C1)OC)C2=CC(=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of N'-(1-(3-Aminophenyl)ethylidene)-2-(4-methoxyphenyl)acetohydrazide

General Synthetic Strategy

The synthesis of This compound typically follows a Schiff base formation pathway involving the condensation of a hydrazide derivative with an appropriate ketone or aldehyde. Specifically:

- The hydrazide component is 2-(4-methoxyphenyl)acetohydrazide .

- The ketone component is 3-aminoacetophenone or its derivatives.

The reaction proceeds via nucleophilic attack of the hydrazide's terminal -NH2 group on the carbonyl carbon of the ketone, followed by elimination of water to form the hydrazone linkage.

Specific Reported Procedures

Solvent and Conditions

- Ethanol (EtOH) is the most commonly used solvent due to its ability to dissolve both reactants and facilitate the condensation reaction under reflux conditions.

- Reflux temperatures (~78°C for ethanol) are maintained for reaction times ranging from 1 to 5 hours to ensure complete conversion.

- In some protocols, sonication at room temperature has been employed to accelerate the reaction with high yields in shorter times (10–15 minutes), using green solvents such as deep eutectic solvents (DES).

Catalysts and Additives

- The reaction generally proceeds without the need for added catalysts, relying on the inherent reactivity of the hydrazide and ketone.

- In green chemistry approaches, deep eutectic solvents act both as solvent and catalyst, enhancing reaction rates and enabling solvent recycling.

Purification

- After completion, the reaction mixture is typically diluted with water to precipitate the product.

- The crude product is filtered and purified by recrystallization from ethanol or ethanol/water mixtures.

- Purity and structure confirmation are performed by spectroscopic methods such as FT-IR, ^1H-NMR, ^13C-NMR, and mass spectrometry.

Comparative Data Table of Preparation Methods

| Parameter | Method A: Conventional Reflux in Ethanol | Method B: Sonication in Deep Eutectic Solvent (DES) |

|---|---|---|

| Reactants | 2-(4-methoxyphenyl)acetohydrazide + 3-aminoacetophenone | Same reactants |

| Solvent | Ethanol | Deep eutectic solvent (e.g., choline chloride based) |

| Temperature | Reflux (~78°C) | Room temperature |

| Reaction Time | 1–5 hours | 10–15 minutes |

| Catalyst/Additives | None | DES acts as catalyst and solvent |

| Yield (%) | 80–90% (typical for hydrazones) | 83–98% |

| Purification | Recrystallization from ethanol | Recrystallization from ethanol |

| Environmental Impact | Moderate (organic solvent use) | Green, solvent recyclable |

| Characterization Techniques | FT-IR, NMR, MS | FT-IR, NMR, MS |

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-1-(3-Aminophenyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of oxides and other oxidized derivatives.

Reduction: Formation of reduced hydrazides and related compounds.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

The compound N'-(1-(3-Aminophenyl)ethylidene)-2-(4-methoxyphenyl)acetohydrazide is of significant interest in various scientific research applications, particularly in medicinal chemistry, pharmacology, and material sciences. This article aims to provide a comprehensive overview of its applications, supported by case studies and data tables.

Basic Information

- Chemical Formula : CHNO

- Molecular Weight : 324.38 g/mol

- CAS Number : 314289-40-2

Structural Characteristics

The compound features a hydrazone linkage, which is crucial for its biological activity. The presence of both an amino group and a methoxyphenyl moiety contributes to its potential as a pharmacological agent.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects in various diseases, including cancer and diabetes.

Case Study: Anticancer Activity

A study explored the compound's ability to inhibit cancer cell proliferation. The results indicated that it exhibited cytotoxic effects on several cancer cell lines, with an IC value significantly lower than that of standard chemotherapeutic agents.

| Cell Line | IC (µM) | Standard Drug (IC µM) |

|---|---|---|

| HeLa | 15 | 30 (Doxorubicin) |

| MCF-7 | 10 | 25 (Tamoxifen) |

| A549 | 12 | 28 (Cisplatin) |

Pharmacology

The compound has shown promise in modulating various biological pathways, making it a candidate for drug development.

Case Study: Antidiabetic Effects

Research conducted on diabetic animal models revealed that the compound improved insulin sensitivity and reduced blood glucose levels. The mechanism was attributed to the activation of the AMPK pathway.

| Parameter | Control Group | Treatment Group (50 mg/kg) |

|---|---|---|

| Blood Glucose (mg/dL) | 250 | 150 |

| Insulin Level (µU/mL) | 5 | 10 |

Material Sciences

Beyond biological applications, this compound has been explored for its utility in developing new materials, particularly in organic electronics and photonic devices.

Case Study: Conductive Polymers

In a recent study, this compound was incorporated into polymer matrices to enhance conductivity. The resulting composites exhibited improved electrical properties compared to traditional materials.

| Material Type | Conductivity (S/m) |

|---|---|

| Pure Polymer | 0.01 |

| Polymer + Compound | 0.05 |

Mechanism of Action

The mechanism of action of N’-[(E)-1-(3-Aminophenyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of hydrazide-hydrazones are highly dependent on substituent patterns. Below is a comparative analysis with structurally related compounds:

Analytical Characterization

- X-ray Crystallography: Used for compounds like (E)-2-amino-N'-(1-(2-hydroxyphenyl)ethylidene)-2-oxoacetohydrazide to confirm planar hydrazone linkages .

- Spectroscopy : ¹H NMR chemical shifts for hydrazone protons (δ 9.08–11.2 ppm) are consistent across analogues, confirming imine bond formation .

Biological Activity

N'-(1-(3-Aminophenyl)ethylidene)-2-(4-methoxyphenyl)acetohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing data from various studies and sources.

Structural Overview

The compound features a hydrazone structure characterized by the presence of an ethylidene linkage between an amino-substituted phenyl group and a methoxy-substituted phenyl group. This unique structure may contribute to its biological properties.

Anticancer Properties

Research indicates that hydrazone derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that similar compounds inhibited cell proliferation in breast and colon cancer models, with IC50 values suggesting effective doses in the micromolar range. The mechanism of action is hypothesized to involve apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Hydrazone derivatives have also shown promising antimicrobial properties. In vitro studies suggest that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL, indicating moderate antibacterial activity.

Synthesis and Characterization

The compound can be synthesized through a condensation reaction between 3-aminophenylacetohydrazide and 4-methoxybenzaldehyde. Characterization techniques such as FT-IR, NMR, and mass spectrometry confirm its structure. The synthesis pathway is illustrated below:

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets, including enzymes involved in cancer progression. These studies suggest strong interactions with active sites, supporting its potential as a lead compound for further drug development.

Data Table: Biological Activity Summary

| Activity | Cell Line/Organism | IC50/MIC (µg/mL) | Mechanism |

|---|---|---|---|

| Anticancer | Breast Cancer | 10-20 | Apoptosis induction |

| Colon Cancer | 15-25 | Cell cycle arrest | |

| Antimicrobial | Staphylococcus aureus | 50 | Cell wall synthesis inhibition |

| Escherichia coli | 200 | Disruption of membrane integrity |

Q & A

Q. What are the recommended synthetic routes for N'-(1-(3-Aminophenyl)ethylidene)-2-(4-methoxyphenyl)acetohydrazide, and how can reaction conditions be optimized?

The compound is synthesized via condensation of 2-(4-methoxyphenyl)acetohydrazide with 1-(3-aminophenyl)ethan-1-one. Key methodologies include:

- Solvent and Temperature : Acetic acid as a solvent under reflux (100°C for 4 hours) or at room temperature (18 hours) .

- Purification : Recrystallization from methanol or ethanol yields pure solids (69–85% yields) .

- Optimization : Adjust reaction duration, stoichiometric ratios, and solvent polarity to enhance yield and purity .

Q. How should researchers characterize the structural purity of this compound?

Use a combination of:

- 1H NMR : Confirm hydrazone formation (δ ~9.08 ppm for NH protons) and integration of aromatic/alkyl groups .

- X-ray Crystallography : Resolve absolute configuration and hydrogen bonding patterns (e.g., monoclinic space groups, as in related hydrazides ).

- Elemental Analysis : Validate molecular formula (C, H, N percentages).

- HPLC : Assess purity (>95%) using reverse-phase columns .

Q. What in vitro assays are suitable for initial bioactivity evaluation?

Prioritize assays based on structural analogs:

- Enzyme Inhibition : Glutathione peroxidase 1 (GPx1) inhibition at 50–100 µM, measuring IC50 via kinetic assays .

- Antiviral Activity : HAV plaque reduction assays (IC50 determination) .

- Anticonvulsant Screening : Maximal electroshock (MES) models to assess hind-limb tonic extensor phase reduction .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

- Substituent Variation : Replace the 3-aminophenyl group with electron-withdrawing (e.g., 4-chlorophenyl) or donating (e.g., 4-methoxyphenyl) groups to modulate GPx inhibition (IC50 range: 8.5–169 µM) .

- Bioisosteric Replacement : Substitute the acetohydrazide moiety with benzimidazole or pyrazole derivatives to enhance kinase binding .

- Pharmacophore Mapping : Identify critical groups (e.g., methoxyphenyl, ethylidene) via 3D-QSAR models .

Q. What strategies resolve contradictions in bioactivity data across experimental models?

- Assay Standardization : Control enzyme concentrations (e.g., GPx1 at 0.2–0.5 U/mL) and cell lines (e.g., HepG2 vs. HEK293) .

- Dose-Response Validation : Use IC50 values with SEM (e.g., ±0.7–2.2 µg/mL) to assess reproducibility .

- Cross-Model Correlation : Compare antiviral potency (HAV IC50 = 8.5 µg/mL ) with kinase inhibition (binding energy = −6.5 kcal/mol ).

Q. What computational approaches predict binding interactions with kinase targets like HER2?

- Molecular Docking : Use AutoDock Vina or Schrödinger with HER2 kinase domain (PDB: 3RCD). Key interactions include hydrogen bonds with Lys716 and hydrophobic contacts with Leu726 .

- MD Simulations : Validate docking poses over 100 ns trajectories (RMSD < 2 Å) .

- Binding Energy Scoring : Prioritize compounds with ∆G ≤ −6.5 kcal/mol .

Q. How can advanced spectroscopic techniques elucidate nonlinear optical (NLO) properties?

- Z-Scan Measurements : Quantify third-order NLO susceptibility (χ⁽³⁾) at 532 nm laser excitation .

- Comparative Analysis : Benchmark against Schiff bases with conjugated chromophores (e.g., 2-(4-chlorophenoxy)-derivatives) .

- TD-DFT Calculations : Correlate optical bandgaps with experimental hyperpolarizability values .

Q. What crystallographic methods determine polymorphism and configuration?

- Single-Crystal X-ray Diffraction : Use SHELXL for structure refinement (R-factor < 0.05) .

- Polymorphism Screening : Vary solvents (methanol vs. DMF) and temperatures to isolate monoclinic (Cc) or triclinic (P1) forms .

- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., N–H⋯O hydrogen bonds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.